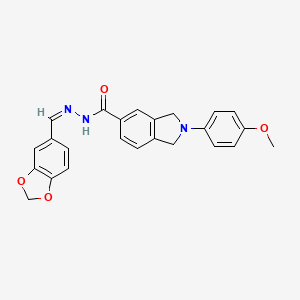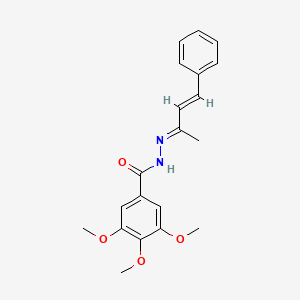
2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)butanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)butanamide, commonly known as THN, is a synthetic compound that has been extensively studied for its potential use in scientific research. This compound is a selective agonist for the cannabinoid receptor type 2 (CB2), which is primarily expressed in immune cells and has been shown to play a role in inflammation and immune response.
Mécanisme D'action
THN selectively binds to 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)butanamide receptors, which are primarily expressed in immune cells. This binding activates various signaling pathways, including the cAMP and MAPK pathways, which ultimately lead to the modulation of immune cell functions. THN has been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines and increasing the production of anti-inflammatory cytokines. Additionally, THN has been shown to have neuroprotective effects by reducing oxidative stress and inflammation in the brain.
Biochemical and Physiological Effects:
THN has been shown to have various biochemical and physiological effects, including the modulation of immune cell functions, the reduction of inflammation, and the protection of neuronal cells. THN has been shown to reduce the production of pro-inflammatory cytokines such as TNF-α and IL-6, while increasing the production of anti-inflammatory cytokines such as IL-10. Additionally, THN has been shown to reduce oxidative stress and inflammation in neuronal cells, which may have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
THN has several advantages for lab experiments, including its selective agonist activity for 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)butanamide receptors, which allows for the specific modulation of immune cell functions and inflammation. Additionally, THN has been shown to have low toxicity and is well-tolerated in animal studies. However, THN also has some limitations, including its relatively low potency compared to other 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)butanamide agonists and its limited solubility in aqueous solutions.
Orientations Futures
There are several future directions for research on THN, including the development of more potent analogs and the investigation of its potential use in various disease models. Additionally, the role of 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)butanamide receptors in cancer cell proliferation and apoptosis is an area of active research, and THN may have potential use in this field. Further studies are also needed to investigate the long-term effects of THN on immune cell functions and neuronal cells.
Méthodes De Synthèse
THN can be synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the reaction of 2-naphthol with 1,4-dibromobutane to form the intermediate product, which is then reacted with sodium hydride and N,N-dimethylformamide to yield THN. The purity and yield of THN can be improved through various purification methods, including column chromatography and recrystallization.
Applications De Recherche Scientifique
THN has been studied for its potential use in various scientific research fields, including immunology, neurology, and cancer research. Its selective agonist activity for 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)butanamide receptors has been shown to have anti-inflammatory and immunomodulatory effects, making it a potential therapeutic agent for autoimmune diseases and inflammatory conditions. Additionally, THN has been shown to have neuroprotective effects and may have potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. THN has also been studied for its potential use in cancer research, as 2-(5,6,7,8-tetrahydro-2-naphthalenyloxy)butanamide receptors have been shown to play a role in cancer cell proliferation and apoptosis.
Propriétés
IUPAC Name |
2-(5,6,7,8-tetrahydronaphthalen-2-yloxy)butanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO2/c1-2-13(14(15)16)17-12-8-7-10-5-3-4-6-11(10)9-12/h7-9,13H,2-6H2,1H3,(H2,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWGSZOZQMNYWPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N)OC1=CC2=C(CCCC2)C=C1 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5,6,7,8-Tetrahydronaphthalen-2-yloxy)butanamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(4-{N-[(3,5-dimethylphenoxy)acetyl]ethanehydrazonoyl}phenyl)benzamide](/img/structure/B5916837.png)
![N-[4-(N-benzoylethanehydrazonoyl)phenyl]methanesulfonamide](/img/structure/B5916843.png)
![N'-(2,4-dichlorobenzylidene)-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916846.png)
![N'-[4-(diethylamino)benzylidene]-5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carbohydrazide](/img/structure/B5916851.png)
![2-(2-bromo-4-methoxyphenoxy)-N'-[(2-methoxy-1-naphthyl)methylene]acetohydrazide](/img/structure/B5916865.png)

![ethyl [(3-methylphenyl)hydrazono][(4-methylphenyl)sulfonyl]acetate](/img/structure/B5916883.png)
![3-[2-(4-ethoxyphenyl)-1,3-thiazol-4-yl]-7-hydroxy-6-nitro-2H-chromen-2-one](/img/structure/B5916891.png)




![4-bromo-N-(4-{N-[(4-methylphenyl)sulfonyl]ethanehydrazonoyl}phenyl)benzenesulfonamide](/img/structure/B5916920.png)